2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxy-3-isopropylbenzoic acid with 3-(2-phenylethoxy)aniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide stands out due to its unique structural features, such as the presence of both hydroxyl and isopropyl groups on the benzamide core
Properties
CAS No. |
648924-54-3 |
---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-hydroxy-N-[3-(2-phenylethoxy)phenyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H25NO3/c1-17(2)21-12-7-13-22(23(21)26)24(27)25-19-10-6-11-20(16-19)28-15-14-18-8-4-3-5-9-18/h3-13,16-17,26H,14-15H2,1-2H3,(H,25,27) |
InChI Key |
APOUUGXUFKZNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O |
Origin of Product |
United States |
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